molecular formula C6H9N3O B6256362 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine CAS No. 1541322-38-6

3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B6256362
CAS No.: 1541322-38-6
M. Wt: 139.2
InChI Key:
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Description

3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine: is a heterocyclic compound featuring a cyclopropylmethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of cyclopropylmethyl hydrazine with a nitrile oxide, which is generated in situ from a suitable precursor such as a nitroalkane or an oxime . The reaction is usually carried out under mild conditions, often in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve continuous flow reactors and the use of green chemistry principles to reduce waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology and Medicine: Its structural features make it a candidate for drug discovery, especially for targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism by which 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine exerts its effects involves interactions with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting or activating their functions. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-thiol
  • 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-ol
  • 3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-amine

Uniqueness: Compared to similar compounds, 3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-amine is unique due to its specific combination of the cyclopropylmethyl group and the oxadiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

1541322-38-6

Molecular Formula

C6H9N3O

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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